molecular formula C11H20FNO3 B8012451 (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1610418-19-3

(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8012451
CAS No.: 1610418-19-3
M. Wt: 233.28 g/mol
InChI Key: UIACYDBUYRFVMD-RKDXNWHRSA-N
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Description

(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H20FNO3. It is a piperidine derivative, characterized by the presence of a fluorine atom and a hydroxymethyl group on the piperidine ring. This compound is often used in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as butadiene and ammonia.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxymethylation: The hydroxymethyl group is added through a hydroxymethylation reaction, typically using formaldehyde and a base.

    Carboxylation: The tert-butyl ester group is introduced through a carboxylation reaction, often using tert-butyl chloroformate.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of fluorine substitution on biological activity.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • (3R,4S)-tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
  • tert-Butyl 3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and chemical reactivity. The presence of the fluorine atom and the hydroxymethyl group also contributes to its distinct properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIACYDBUYRFVMD-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101121054
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610418-19-3
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610418-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-fluoro-4-(hydroxymethyl)-, 1,1-dimethylethyl ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101121054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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